REACTION_CXSMILES
|
B.C1COCC1.[CH3:7][NH:8][S:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10]>C1COCC1.Cl>[OH:17][CH2:16][C:15]1[CH:14]=[CH:13][C:12]([S:9]([NH:8][CH3:7])(=[O:11])=[O:10])=[CH:20][CH:19]=1 |f:0.1|
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Name
|
|
Quantity
|
66.8 mL
|
Type
|
reactant
|
Smiles
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B.C1CCOC1
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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90 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 1.5 h
|
Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled to it
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Type
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EXTRACTION
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Details
|
The mixture is extracted with EA
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Type
|
EXTRACTION
|
Details
|
the organic extract
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Type
|
WASH
|
Details
|
is washed with sat. aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by CC on silica gel eluting with DCM containing 5% of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |